

An In-Depth Technical Guide to the Thermal Degradation Profile of Irganox 1035

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Compound of Interest		
Compound Name:	Irganox 1035	
Cat. No.:	B1582434	Get Quote

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Introduction

Irganox 1035 is a high molecular weight, sterically hindered phenolic antioxidant that incorporates a sulfur moiety, classifying it as a multifunctional stabilizer. Its chemical name is Thiodiethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate].[1] This technical guide provides a comprehensive overview of the thermal degradation profile of **Irganox 1035**, including its thermal stability, decomposition products, and the methodologies used for its analysis. This information is critical for its effective application in stabilizing organic materials, particularly in the pharmaceutical and drug development fields where thermal processing is a common manufacturing step.

Physicochemical Properties

A summary of the key physicochemical properties of Irganox 1035 is presented in Table 1.

Table 1: Physicochemical Properties of Irganox 1035



Property	Value	Reference
Chemical Name	Thiodiethylene bis[3-(3,5-di- tert-butyl-4- hydroxyphenyl)propionate]	[1]
CAS Number	41484-35-9	[1]
Molecular Formula	C38H58O6S	[1][2]
Molecular Weight	642.9 g/mol	[3]
Appearance	White to off-white crystalline powder	[1]
Melting Range	63-68 °C	[1]

Thermal Degradation Profile

The thermal stability of **Irganox 1035** is a critical parameter for its application as a heat stabilizer. The degradation process is primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. While a specific TGA thermogram for pure **Irganox 1035** is not readily available in the public domain, a material safety data sheet indicates that its decomposition begins at temperatures above 220 °C. The thermal stability of hindered phenolic antioxidants can be influenced by the nature of their substituent groups.

Table 2: Summary of Expected TGA Data for Irganox 1035



Parameter	Expected Value/Range	Notes
Onset of Decomposition (Tonset)	> 220 °C	Based on safety data sheet information. The exact onset will depend on experimental conditions such as heating rate and atmosphere.
Temperature of Maximum Decomposition Rate (Tmax)	250 - 350 °C	Estimated based on data for similar hindered phenolic antioxidants.
Residue at 600 °C	Low (<5%)	Expected for an organic compound in an inert atmosphere.

Differential Scanning calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material. For **Irganox 1035**, DSC can be used to determine its melting point and its Oxidative Induction Time (OIT), which is a measure of its effectiveness as an antioxidant.

Table 3: Summary of Expected DSC Data for Irganox 1035

Parameter	Expected Value/Range	Notes
Melting Point (Tm)	63-68 °C	As reported in technical data sheets.[1]
Oxidative Induction Time (OIT)	Varies with temperature and conditions	OIT is a relative measure of stability and is highly dependent on the test parameters (temperature, oxygen pressure, etc.).

Experimental Protocols



Detailed methodologies are crucial for the accurate assessment of the thermal properties of **Irganox 1035**. The following sections describe standard protocols for TGA, DSC, and Py-GC/MS analysis.

Thermogravimetric Analysis (TGA) Protocol (based on ASTM E1131)

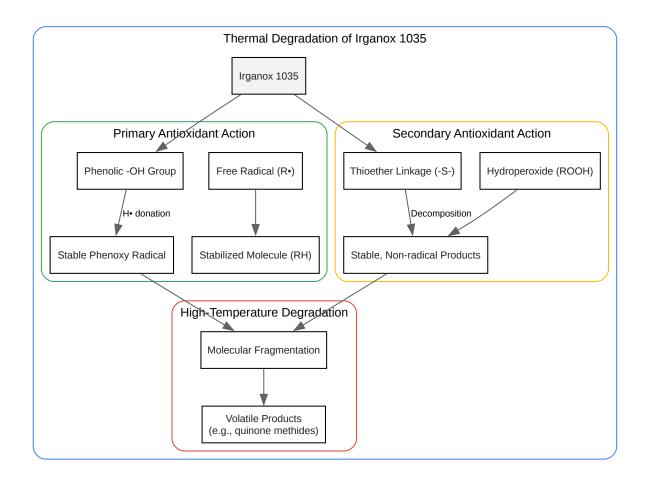
This protocol outlines a general procedure for determining the compositional analysis of materials by thermogravimetry.[4][5]

- Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
- Sample Preparation: Accurately weigh 5-10 mg of the Irganox 1035 sample into a clean, tared TGA pan (typically aluminum or platinum).
- Experimental Conditions:
 - Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.
 - Heating Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.[4]
- Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve.











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